4-(Benzenesulfonyl)phenol;carbonic acid
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Overview
Description
4-(Benzenesulfonyl)phenol;carbonic acid is an organic compound that features both a benzenesulfonyl group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(Benzenesulfonyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of benzenesulfonyl chloride with phenol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate .
Industrial Production Methods
On an industrial scale, phenols can be prepared by the pyrolysis of the sodium salt of benzene sulfonic acid, the Dow process, or the air oxidation of cumene . These methods allow for the large-scale production of phenolic compounds, which can then be further modified to obtain 4-(Benzenesulfonyl)phenol.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)phenol undergoes various types of chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like chromic acid.
Reduction: Quinones can be reduced back to phenols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sulfuric acid, nitric acid for nitration; halogens for halogenation.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-(Benzenesulfonyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds and participate in redox reactions, while the benzenesulfonyl group can engage in electrophilic aromatic substitution reactions . These interactions can affect biological pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Benzenesulfonic acid: Contains a sulfonic acid group attached to a benzene ring.
4-Hydroxybenzenesulfonic acid: Similar structure but with a hydroxyl group and a sulfonic acid group on the benzene ring.
Uniqueness
4-(Benzenesulfonyl)phenol is unique due to the presence of both a benzenesulfonyl group and a phenol group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
86031-13-2 |
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Molecular Formula |
C25H22O9S2 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
4-(benzenesulfonyl)phenol;carbonic acid |
InChI |
InChI=1S/2C12H10O3S.CH2O3/c2*13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11;2-1(3)4/h2*1-9,13H;(H2,2,3,4) |
InChI Key |
WBMLDFCPOOZHHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O.C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O.C(=O)(O)O |
Origin of Product |
United States |
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